

AZD1940 and Naproxen: A Comparative Efficacy Guide for Researchers

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Compound of Interest

Compound Name: AZD1940

Cat. No.: B1665937

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In the landscape of analgesic drug development, a thorough comparison of novel compounds against established standards is critical for assessing therapeutic potential. This guide provides a detailed, objective comparison of the efficacy of **AZD1940**, a peripherally selective cannabinoid CB1/CB2 receptor agonist, and naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data, experimental methodologies, and mechanistic pathways.

Efficacy in Post-Operative Dental Pain

A key head-to-head clinical trial evaluated the analgesic efficacy of **AZD1940** and naproxen in patients following the surgical removal of impacted lower third molars. The results of this study provide the primary basis for comparing the clinical performance of these two compounds in an acute pain model.^{[1][2]}

Outcome Measure	AZD1940 (800 µg)	Naproxen (500 mg)	Placebo
Pain VAS AUC 0-8h	No statistically significant difference from placebo	Statistically significant reduction vs. placebo (p < 0.0001)	-
Pain on Jaw Movement VAS AUC 0-8h	No statistically significant difference from placebo	Statistically significant reduction vs. placebo (p < 0.0001)	-
Time to Rescue Medication	No significant difference from placebo	Significantly longer time to rescue vs. placebo	-
Patients Requesting Rescue Medication	No significant difference from placebo	Significantly fewer patients vs. placebo	-

VAS AUC 0-8h: Area under the curve for the visual analog scale for pain from 0 to 8 hours post-surgery.

The data clearly indicates that in this acute pain model, naproxen demonstrated significant analgesic efficacy compared to placebo, while **AZD1940** did not show a statistically significant reduction in pain.[1][2] Consequently, the development of **AZD1940** for this indication was discontinued.[3]

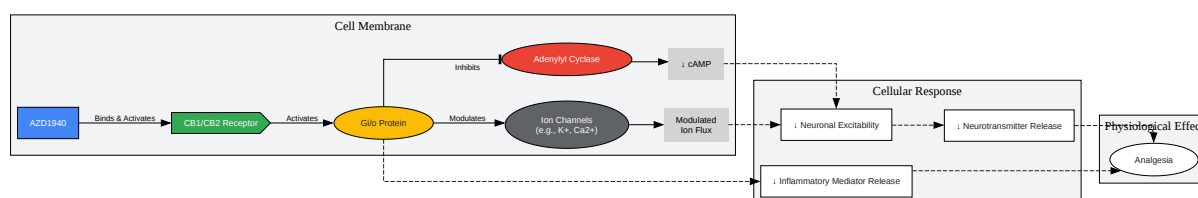
Mechanisms of Action

The differing clinical outcomes of **AZD1940** and naproxen can be attributed to their distinct mechanisms of action.

AZD1940 is a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with high affinity for both.[4] It was designed as a peripherally selective agent to minimize the central nervous system (CNS) effects typically associated with cannabinoid agonists.[3][5] The analgesic effects of cannabinoids are mediated through the activation of CB1 and CB2 receptors, which are G protein-coupled receptors.[4] Activation of these receptors can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately a reduction in neuronal excitability and inflammatory responses.

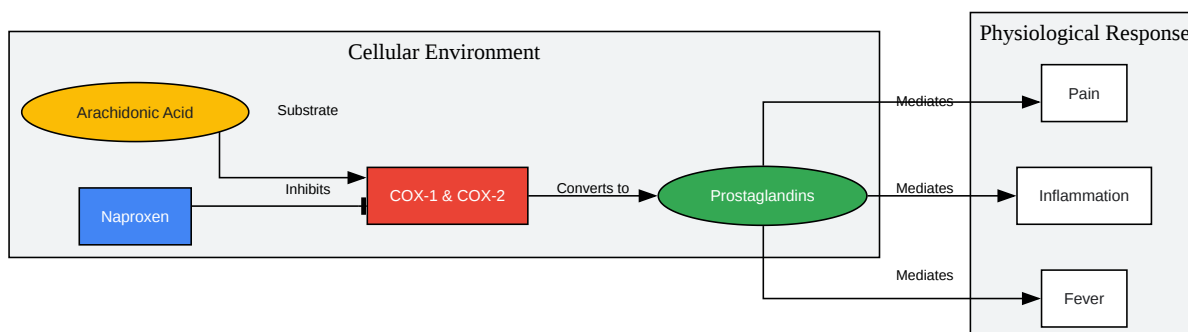
Naproxen, on the other hand, is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7][8] By blocking the activity of these enzymes, naproxen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[8][9] The inhibition of COX-2 is primarily responsible for its anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with some of its side effects, particularly gastrointestinal issues.[6][8]

Signaling Pathways



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Caption: Signaling pathway of **AZD1940** as a cannabinoid receptor agonist.



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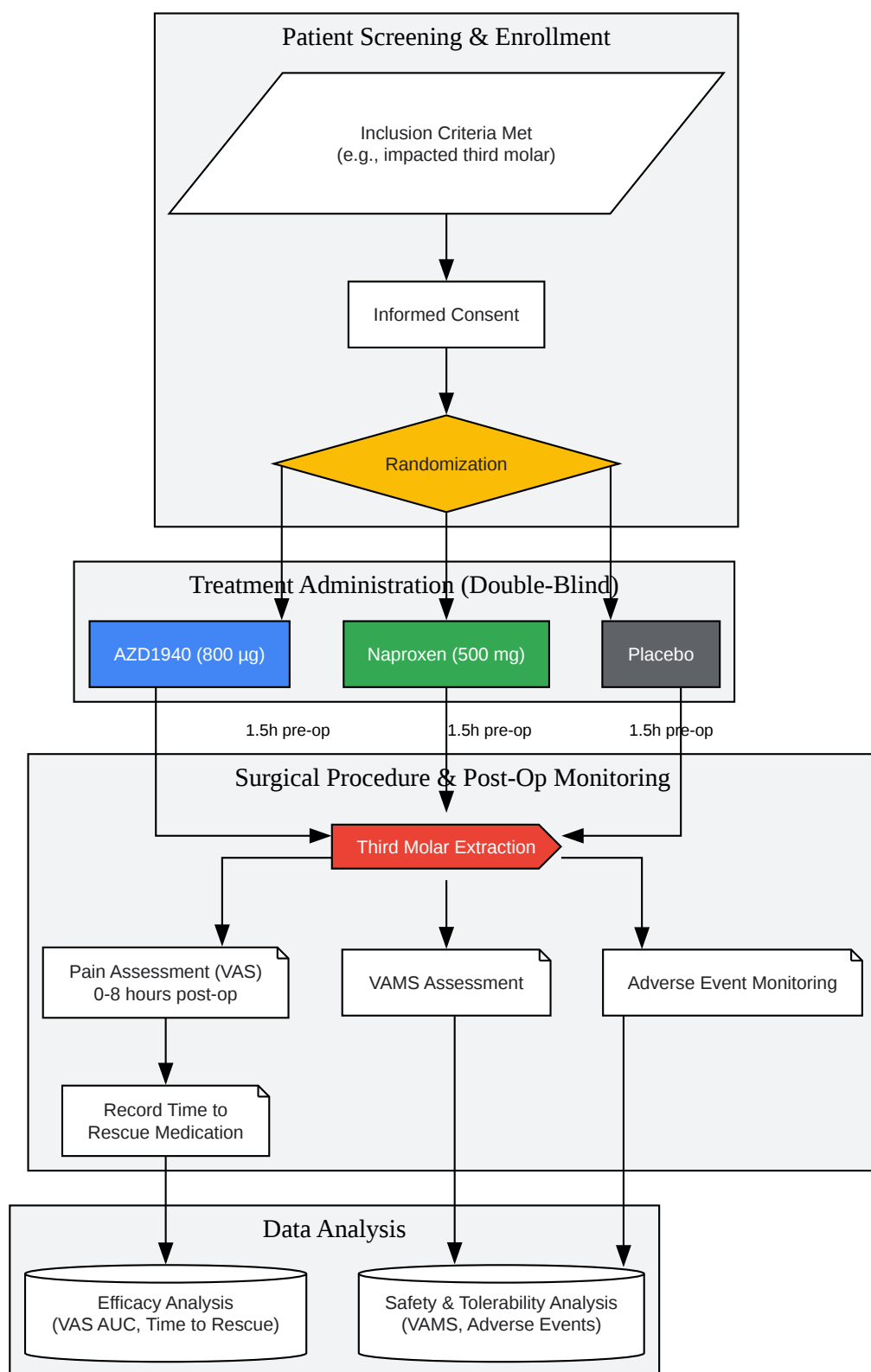
Caption: Signaling pathway of naproxen as a COX inhibitor.

Experimental Protocols

The clinical trial comparing **AZD1940** and naproxen employed a randomized, double-blind, placebo-controlled design.^[1]

- Participants: Healthy male and non-fertile female patients scheduled for the surgical removal of one partially or completely impacted mandibular third molar.^{[10][11]}
- Interventions:
 - A single oral dose of 800 µg **AZD1940**.^[1]
 - A single oral dose of 500 mg naproxen.^[1]
 - A matching placebo.^[1]
 - Doses were administered 1.5 hours before surgery.^[1]
- Primary Outcome Measures:

- Ongoing post-operative pain assessed on a visual analog scale (VAS) from 0 to 100 mm over an 8-hour period post-surgery. The area under the curve (AUC) for the VAS score was calculated (VAS AUC 0-8h).[\[1\]](#)
- Secondary Outcome Measures:
 - Pain on jaw movement, also assessed using a VAS (VASJM AUC 0-8h).[\[1\]](#)
 - Time to request for rescue medication (acetaminophen).[\[1\]](#)
- Safety and Tolerability:
 - Subjective cannabinoid effects were monitored using the Visual Analog Mood Scale (VAMS).[\[1\]](#)
 - Adverse events were recorded throughout the study.



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